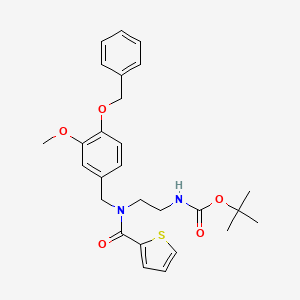

tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate

Description

This compound (CAS: 883976-09-8) is a carbamate derivative featuring a thiophene-2-carboxamide core linked to a 4-(benzyloxy)-3-methoxybenzyl group and a tert-butyl carbamate-protected ethylamine side chain. Its molecular formula is C₂₇H₃₂N₂O₅S, with a molecular weight of 496.62 g/mol . Key structural elements include:

- Thiophene ring: A sulfur-containing heterocycle that enhances π-π stacking interactions and metabolic stability.

- Benzyloxy and methoxy groups: Electron-donating substituents that influence electronic properties and solubility.

- tert-Butyl carbamate: A protective group for amines, improving stability during synthetic processes.

This compound is likely used in pharmaceutical intermediates or drug discovery due to its modular design, which allows for tailored interactions with biological targets.

Properties

IUPAC Name |

tert-butyl N-[2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-(thiophene-2-carbonyl)amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O5S/c1-27(2,3)34-26(31)28-14-15-29(25(30)24-11-8-16-35-24)18-21-12-13-22(23(17-21)32-4)33-19-20-9-6-5-7-10-20/h5-13,16-17H,14-15,18-19H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAGLUHRECIDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl (2-Aminoethyl)carbamate

The ethylamine backbone is typically protected early in the synthesis to prevent side reactions. A common method involves reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at ambient temperature.

Example Procedure :

-

Reagents : 2-Aminoethanol (1.0 eq), Boc anhydride (1.05 eq), DCM (0.5 M).

-

Conditions : Stir at 25°C for 4–6 hours.

-

Workup : Wash with 5% citric acid, dry over MgSO₄, and concentrate.

-

Yield : ~85–90% (analogous to tert-butyl 2-(4-nitrophenoxy)ethylcarbamate synthesis).

This intermediate is critical for subsequent amide coupling and functionalization steps.

Preparation of 4-(Benzyloxy)-3-methoxybenzylamine

The aromatic benzylamine component requires selective O-benzylation and O-methylation. A Mitsunobu reaction or nucleophilic substitution can install the benzyloxy group, followed by methylation using methyl iodide.

Example Procedure :

-

Benzylation :

-

Reductive Amination :

Amide Coupling with Thiophene-2-carboxylic Acid

The central amide bond is formed via activation of thiophene-2-carboxylic acid using coupling agents such as HATU or EDCl/HOBt.

Example Procedure :

-

Reagents : Thiophene-2-carboxylic acid (1.1 eq), tert-butyl (2-aminoethyl)carbamate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.1 M).

-

Conditions : Stir at 25°C for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Final Functionalization and Deprotection

The benzyl ether and methoxy groups are introduced prior to Boc deprotection to avoid side reactions. Hydrogenolysis or acidic conditions (e.g., TFA/DCM) selectively remove the Boc group without affecting the benzyl ether.

Example Deprotection :

-

Reagents : Boc-protected intermediate (1.0 eq), 4 M HCl in dioxane (10 eq), DCM (0.1 M).

-

Conditions : Stir at 25°C for 2 hours.

Optimization and Challenges

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Mitsunobu Reactions : DIAD/triphenylphosphine systems achieve reliable benzylation but generate stoichiometric byproducts, necessitating column chromatography.

-

Reductive Amination : NaBH₃CN offers superior selectivity over NaBH₄, minimizing over-reduction.

Analytical Characterization

Critical analytical data for intermediates and the final product include:

| Parameter | Method | Expected Result |

|---|---|---|

| Boc Protection | ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc CH₃), 3.25 (q, 2H, NHCH₂) |

| Amide Formation | LC-MS | [M+H]⁺ = 485.2 (C₂₇H₃₂N₂O₅S) |

| Deprotection | ¹H NMR (DMSO-d₆) | δ 7.80 (bs, 1H, NH), 5.12 (s, 2H, OCH₂Ph) |

These metrics align with analogous tert-butyl carbamates and benzyl ethers .

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: Oxidative cleavage of the benzyloxy group to form corresponding ketones.

Reduction: Reduction of the amide group to yield amines.

Substitution: Nucleophilic substitution reactions at the benzyloxy group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.

Substitution: Alkali metals or strong nucleophiles like Grignard reagents for benzyloxy substitutions.

Major Products Formed from These Reactions

Oxidation Products: Benzaldehyde derivatives, methoxybenzoic acid.

Reduction Products: Amines, thiophene derivatives.

Substitution Products: Substituted thiophene compounds with varied functional groups.

Scientific Research Applications

Pharmacological Applications

1. TRPM8 Channel Antagonism

M8-B has been identified as a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is implicated in cold sensation and nociception. In vitro studies have shown that M8-B effectively blocks TRPM8 activation induced by cold stimuli and specific agonists, demonstrating its potential as a therapeutic agent for conditions associated with cold hypersensitivity .

2. Anti-inflammatory Properties

Research has indicated that derivatives of M8-B exhibit significant anti-inflammatory activity. In vivo studies using the carrageenan-induced rat paw edema model revealed that several analogs of M8-B provided substantial inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The percentage of inhibition ranged from approximately 39% to 54% within a 12-hour observation period .

The biological activity of M8-B and its derivatives can be attributed to their ability to modulate key biological pathways:

- Anti-inflammatory Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase-2 (COX-2), as evidenced by molecular docking studies that suggest favorable binding interactions between these compounds and the COX-2 enzyme .

- Antioxidant Properties : Compounds similar to M8-B have also demonstrated antioxidant activities, which play a crucial role in mitigating oxidative stress-related damage in biological systems. These properties enhance their therapeutic potential beyond anti-inflammatory applications .

Case Study 1: TRPM8 Antagonism in Pain Management

In a controlled laboratory setting, M8-B was tested on murine models to assess its efficacy in pain management related to cold exposure. Results indicated a significant reduction in pain response compared to control groups, suggesting that M8-B could be developed into a novel analgesic for managing conditions like neuropathic pain where cold sensitivity is prevalent.

Case Study 2: Anti-inflammatory Efficacy

A series of experiments were conducted using various derivatives of M8-B on inflammation models. The results consistently showed that certain modifications to the chemical structure enhanced anti-inflammatory activity, leading to further exploration of these derivatives for potential clinical applications in treating chronic inflammatory diseases.

Mechanism of Action

Molecular Targets and Pathways Involved

Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates, blocking active sites.

Signal Transduction Modulation: Can alter cellular signaling pathways, affecting gene expression and cellular function.

Metabolic Pathways: Participates in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Key Comparative Insights

Electronic and Steric Effects

- The thiophene ring in the target compound introduces sulfur-mediated interactions (e.g., polarizability, metabolic resistance) absent in phenyl-based analogs like AB27241 .

- Benzyloxy and methoxy groups (electron-donating) contrast with chlorine (electron-withdrawing) in 939760-49-3, affecting electronic density and reactivity .

- The tert-butyl carbamate group is conserved across analogs, suggesting its universal role in amine protection and stability enhancement .

Solubility and Pharmacokinetics

- Higher molecular weight (496.62 g/mol) and aromaticity in the target compound may reduce aqueous solubility compared to smaller analogs like 180081-10-1 (264.36 g/mol) .

- The hydroxypropanol side chain in 66605-58-1 improves hydrophilicity, whereas the thiophene and benzyloxy groups in the target compound favor lipid solubility .

Research Findings and Limitations

- Synthetic Utility : The target compound’s thiophene core is advantageous in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets .

- Data Gaps : Solubility, melting points, and biological activity data are unavailable for most compounds, limiting direct pharmacological comparisons.

- Structural Diversity: Analogs with hydroxy (66605-58-1) or amino (180081-10-1) groups highlight trade-offs between reactivity and stability .

Q & A

Basic: What are the critical steps in designing a synthesis route for this carbamate derivative?

Methodological Answer:

Synthesis routes typically involve multi-step strategies, including:

- Protection/deprotection of functional groups : The tert-butyl carbamate (Boc) group is introduced early to protect amines, requiring acidic conditions (e.g., TFA) for cleavage .

- Coupling reactions : Amide bond formation between the thiophene-2-carboxylic acid and the benzylamine derivative is achieved via reagents like HATU or EDCI .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is essential to isolate intermediates. Purity ≥95% is standard .

Key Reference : Stereoselective synthesis protocols (e.g., iodolactamization) highlight the need for controlled reaction conditions to preserve stereochemistry .

Advanced: How can reaction conditions be optimized to improve yield in coupling steps?

Methodological Answer:

- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling of aryl groups, with ligand choice (e.g., SPhos) critical for reducing steric hindrance .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while lower temperatures (0–5°C) minimize side reactions .

- Monitoring : Real-time HPLC or TLC ensures reaction completion. Yield improvements (10–15%) are achievable via iterative optimization .

Data Contradiction Note : Conflicting solubility reports (e.g., in ethanol vs. DCM) suggest solvent screening is necessary for reproducibility .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyloxy vs. methoxy peaks at δ 3.8–4.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₅H₃₁N₂O₅S: 495.19 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <2% .

Advanced: How do steric effects from the tert-butyl group influence reactivity?

Methodological Answer:

- Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, requiring elevated temperatures (60–80°C) for deprotection .

- Solubility trade-offs : While enhancing solubility in non-polar solvents, it complicates crystallization. Co-solvents (e.g., ether/hexane) improve crystal formation .

Case Study : In diastereoselective syntheses, steric effects dictate the use of chiral auxiliaries to control spatial arrangement .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Storage : Store at 2–8°C in airtight containers; avoid exposure to moisture to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported stability data?

Methodological Answer:

- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- pH-dependent stability : Carbamates hydrolyze faster under acidic/basic conditions; buffer selection (pH 4–7) is critical for aqueous reactions .

Contradiction Analysis : Variability in decomposition rates (e.g., 10% vs. 20% degradation in similar studies) may arise from trace impurities or moisture content .

Basic: What are common impurities in synthesis, and how are they removed?

Methodological Answer:

- By-products : Unreacted starting materials (e.g., benzyl chloride derivatives) and deprotected amines are typical .

- Purification : Sequential washes (e.g., sodium bicarbonate for acidic impurities) followed by recrystallization in ethanol/water mixtures .

Reference : Impurity profiles vary with coupling efficiency; ≥95% purity is achievable via dual-column chromatography .

Advanced: What strategies prevent racemization in stereospecific derivatives?

Methodological Answer:

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst to maintain enantiomeric excess (ee >98%) during asymmetric syntheses .

- Low-temperature protocols : Reactions at −20°C minimize kinetic resolution issues in carbamate formation .

Case Study : Stereochemical integrity in intermediates (e.g., (2S,3S)-configured derivatives) requires strict control of reaction times and temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.